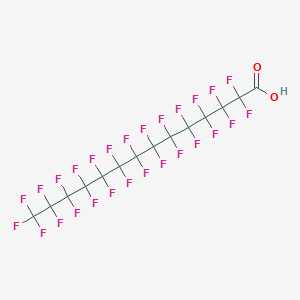

Perfluorotetradecanoic acid

Übersicht

Beschreibung

Perfluorotetradecansäure ist eine langkettige perfluorierte Carbonsäure, die aus einer Kette von 14 Kohlenstoffatomen besteht. Diese Verbindung findet sich häufig in industriellen und Konsumprodukten wie Fotofilmen, Löschschaum, Waschmitteln und Insektiziden

Wirkmechanismus

Target of Action

Perfluorotetradecanoic acid (PFTeDA) is a perfluoroalkyl substance (PFAS) that primarily targets the mitochondria . It also interacts with genes associated with the TNF signaling pathway .

Mode of Action

PFTeDA induces mitochondrial damage and oxidative stress . It significantly decreases SIRT1/PGC1α and AMPK signaling while stimulating AKT1/mTOR signaling .

Biochemical Pathways

PFTeDA affects the expression levels of mitochondrial-related genes (cox1 and mt-nd3) and oxidative stress-related genes (cat, hsp70, and hsp90a) . There is no change in oxidative respiration of embryos (ie, basal respiration and oligomycin-induced ATP-linked respiration) .

Pharmacokinetics

It belongs to the class of perfluorinated compounds, which are known to be persistent in the environment with bioaccumulative potential .

Result of Action

Exposure to PFTeDA leads to mitochondrial damage and oxidative stress in zebrafish during early developmental stages . Reactive oxygen species are reduced in larvae treated with PFTeDA, coinciding with the increased transcription of antioxidant defense genes . In adult male rats, exposure to PFTeDA causes corticosterone excess and aldosterone deficiency, which in turn additively leads to testosterone deficiency .

Action Environment

PFTeDA is found in industrial and consumer products, such as pesticides, lubricants, and cosmetics . Extended use of these products has led to the release of PFTeDA into the natural environment on a global scale . Environmental factors such as the presence of these compounds in soil, air, and water can influence the action, efficacy, and stability of PFTeDA .

Biochemische Analyse

Biochemical Properties

Perfluorotetradecanoic acid interacts with various enzymes, proteins, and other biomoleculesIt has been suggested that this compound may affect lipid metabolism and insulin signaling

Cellular Effects

This compound has been shown to induce mitochondrial damage and oxidative stress in zebrafish embryos and larvae . It increases the expression levels of mitochondrial-related genes and oxidative stress-related genes

Molecular Mechanism

It is known to induce mitochondrial damage and oxidative stress, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease serum testosterone levels and epididymal sperm count at 56 days post-Leydig cell ablation in a rat model of Leydig cell regeneration . The effects of different dosages of this compound in animal models are not well studied.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Perfluorotetradecansäure kann durch elektrochemische Fluorierung von Tetradecansäure synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von wasserfreiem Fluorwasserstoff als Fluorierungsmittel und einen elektrischen Strom, um die Reaktion anzutreiben. Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von -20 °C bis 0 °C und eine Stromdichte von 100-200 mA/cm² .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Perfluorotetradecansäure unter Verwendung eines ähnlichen elektrochemischen Fluorierungsprozesses hergestellt. Die großtechnische Produktion beinhaltet den Einsatz von Spezialgeräten zur Handhabung des hochreaktiven und korrosiven Fluorwasserstoffs. Der Prozess wird sorgfältig gesteuert, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Perfluorotetradecansäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff zu der Verbindung, was häufig zur Bildung von perfluorierten Carboxylaten führt.

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, was zur Bildung von perfluorierten Alkoholen führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid, typischerweise unter sauren Bedingungen.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid, typischerweise unter wasserfreien Bedingungen.

Substitution: Häufige Reagenzien sind Schwefelsäure und Chlorsulfonsäure, typischerweise unter kontrollierten Temperaturbedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Perfluorierte Carboxylate

Reduktion: Perfluorierte Alkohole

Substitution: Perfluorierte Sulfonate

Wissenschaftliche Forschungsanwendungen

Perfluorotetradecansäure hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Referenzmaterial für die Analyse von Perfluoralkylsubstanzen in Umweltproben verwendet.

Industrie: Wird verwendet bei der Herstellung von Hochleistungsmaterialien wie Schmierstoffen und Beschichtungen.

Wirkmechanismus

Perfluorotetradecansäure entfaltet seine Wirkungen hauptsächlich durch seine Interaktion mit Zellmembranen und der Mitochondrienfunktion. Es induziert oxidativen Stress, indem es die Produktion von reaktiven Sauerstoffspezies erhöht und die Expression von Genen im Zusammenhang mit der mitochondrialen Bioenergetik verändert. Dies führt zu Mitochondrienschäden und einer beeinträchtigten Zellfunktion .

Analyse Chemischer Reaktionen

Types of Reactions

Perfluorotetradecanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of perfluorinated carboxylates.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of perfluorinated alcohols.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.

Substitution: Common reagents include sulfuric acid and chlorosulfonic acid, typically under controlled temperature conditions.

Major Products Formed

Oxidation: Perfluorinated carboxylates

Reduction: Perfluorinated alcohols

Substitution: Perfluorinated sulfonates

Wissenschaftliche Forschungsanwendungen

Perfluorotetradecanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reference material for the analysis of perfluoroalkyl substances in environmental samples.

Biology: Studied for its effects on mitochondrial function and oxidative stress in zebrafish embryos.

Medicine: Investigated for its potential endocrine-disrupting properties and reproductive toxicity.

Industry: Used in the production of high-performance materials such as lubricants and coatings.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Perfluorodecansäure

- Perfluorundecansäure

- Perfluorotridecansäure

Einzigartigkeit

Perfluorotetradecansäure ist aufgrund ihrer längeren Kohlenstoffkettenlänge im Vergleich zu anderen Perfluoralkylsubstanzen einzigartig. Diese längere Kettenlänge trägt zu ihrer höheren Stabilität und Beständigkeit gegen Abbau bei, was sie besonders nützlich für Anwendungen macht, die eine dauerhafte Leistung erfordern .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDINRUXCKIXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F27COOH, C14HF27O2 | |

| Record name | Perfluoro-n-tetradecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059921 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-06-7 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosafluorotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoromyristic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)